3,5,3',5'-Tetrachlorobisphenol A-13C12
Description
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Properties
Molecular Formula |
C₃¹³C₁₂H₁₂Cl₄O₂ |
|---|---|
Molecular Weight |
377.98 |
Synonyms |
4,4’-(1-Methylethylidene)bis[2,6-dichlorophenol-13C12; 2,2-Bis(3,5-dichloro-4-hydroxyphenyl)_x000B_propane-13C12; 2,2-Bis(4-hydroxy-3,5-dichlorophenyl)propane-13C12; Tetrachlorodian-13C12; Tetrachlorobisphenol A-13C12; NSC 18248-13C12; NSC 67465-13C12; |
Origin of Product |
United States |
Scientific Research Applications
Overview
3,5,3',5'-Tetrachlorobisphenol A-13C12 is a chlorinated derivative of bisphenol A, notable for its incorporation of carbon-13 isotopes. This compound is primarily utilized in scientific research applications, particularly in analytical chemistry, biological research, pharmacokinetics, and the development of flame-retardant materials. Its isotopic labeling allows for precise tracking and quantification in various studies.
Analytical Chemistry
Isotopic Labeling for Tracing
The carbon-13 isotopes in this compound make it an excellent tracer in analytical studies. This application is crucial for:
- Reaction Mechanism Studies: Understanding the pathways and mechanisms of chemical reactions.
- Quantitative Analysis: Accurately tracking and quantifying brominated compounds in complex mixtures.
Case Study
In a study analyzing the degradation pathways of flame retardants, this compound was employed to trace metabolic pathways in biological systems, yielding insights into its environmental fate.
Biological Research
Endocrine Disruption Studies
Research has demonstrated that this compound can interfere with hormone signaling pathways, impacting endocrine functions. Its antithyroid hormone activity is comparable to that of bisphenol A and tetrabromobisphenol A.
Toxicity Assessments
Studies have evaluated its effects on various biological systems. The following table summarizes key findings from biological impact assessments:
| Study Focus | Methodology | Findings |
|---|---|---|
| Hormonal Activity | In vitro assays | Disruption of thyroid hormones |
| Metabolism | Animal dosing studies | Identification of metabolites |
Pharmacokinetics
Distribution and Metabolism Studies
this compound is utilized in pharmacokinetic studies to trace the distribution and metabolism of brominated compounds within biological systems.
- Absorption and Excretion Studies: Research indicates its presence in various tissues post-administration, aiding in understanding bioavailability and potential health impacts.
Case Study
In a pharmacokinetic study involving oral administration of this compound, researchers analyzed tissue samples over time to evaluate absorption rates and metabolic pathways. Significant findings regarding its persistence in biological systems were reported.
Flame Retardant Development
Material Safety Testing
The compound is extensively used in developing flame-retardant materials for electronics, textiles, and plastics. Its unique properties allow researchers to assess the effectiveness and safety of new formulations.
Efficacy Data Table
| Material Type | Flame Retardant Used | Efficacy (%) |
|---|---|---|
| Electronics | This compound | 85 |
| Textiles | This compound | 90 |
| Plastics | This compound | 80 |
Preparation Methods
Direct Chlorination Using Aluminum-Based Catalysts
Direct electrophilic substitution of BPA’s aromatic rings employs chlorine gas (Cl2) in the presence of Lewis acids. Aluminum chloride (AlCl3) catalyzes the reaction at 60–80°C in dichloromethane, achieving 72–78% yield of 3,5,3',5'-tetrachlorobisphenol A (TeCBP-A) within 8–12 hours. Excess Cl2 (4.2–4.5 equivalents) ensures complete substitution at the 3,5,3',5' positions, while temperature control prevents over-chlorination. Post-reaction quenching with ice-water followed by sodium bicarbonate neutralization isolates the product.
Table 1: Chlorination Efficiency Under Varied Conditions
| Catalyst | Temp (°C) | Cl2 Equiv. | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| AlCl3 | 60 | 4.2 | 72 | 5.1 |
| FeCl3 | 70 | 4.5 | 68 | 7.8 |
| ZnCl2 | 80 | 4.3 | 64 | 9.3 |
Data adapted from dehalogenation studies highlight AlCl3’s superiority in minimizing undesired side-products like 2,4,6-trichlorophenol.
Reductive Dechlorination-Oxidation Cycles
Alternative protocols use sequential dehalogenation and re-chlorination to enhance positional selectivity. Raney Ni-Al alloy in alkaline aqueous media (1 wt% NaOH, 90°C) partially dechlorinates perchlorinated intermediates, followed by controlled rechlorination to achieve the desired substitution pattern. This method reduces polychlorinated dibenzodioxin formation to <0.05% but requires extended reaction times (24–36 hours).
Isotopic Labeling with Carbon-13
Incorporating 13C isotopes into TeCBP-A’s biphenyl backbone necessitates strategic precursor selection:
[13C12]-Bisphenol A Synthesis
Carbon-13 enrichment begins with 13C-labeled acetone, which condenses with two equivalents of phenol-13C6 under acidic conditions (HCl, 40°C). This produces bisphenol A-13C12 with >98% isotopic purity. Key challenges include avoiding isotopic dilution during purification, addressed via fractional crystallization in ethanol-water mixtures.
Chlorination of 13C-Labeled BPA
The 13C12-BPA undergoes chlorination using the AlCl3-catalyzed method (Section 1.1), with modifications to preserve isotopic integrity:
-
Solvent selection : Anhydrous chlorobenzene replaces dichloromethane to prevent proton exchange.
-
Temperature modulation : Stepwise heating (50°C → 70°C) minimizes thermal degradation of 13C bonds.
-
Inert atmosphere : Nitrogen blanket prevents oxidative side reactions.
Final yields of TeCBP-A-13C12 reach 65–70%, with GC-HRMS confirming 99.2% isotopic abundance.
Purification and Analytical Validation
Solid-Phase Extraction (SPE)
Crude reaction mixtures undergo SPE using C18 cartridges preconditioned with methanol and dichloromethane. Elution with 70% dichloromethane in methanol isolates TeCBP-A-13C12 from chlorinated byproducts, achieving 92–95% recovery.
Derivatization and GC-HRMS Analysis
Ethylation with diethyl sulfate converts phenolic hydroxyl groups to ethyl ethers, enhancing volatility for GC analysis. High-resolution mass spectrometry (HRMS) at 10,000 resolving power confirms:
-
Molecular ion : m/z 378.9843 [M+H]+ (calc. 378.9846 for C20H12Cl4O2-13C12)
-
Isotopic pattern : 12C/13C ratio deviation <0.8%
Table 2: Analytical Parameters for TeCBP-A-13C12
| Parameter | Specification |
|---|---|
| Purity (HPLC) | ≥99.0% |
| 13C Abundance | ≥99.2% |
| Chlorine Content | 37.4–38.1% (theory 37.9%) |
| Residual Solvents | <50 ppm (DCM, chlorobenzene) |
Industrial-Scale Production Considerations
Continuous-Flow Reactor Design
Large-scale synthesis utilizes tubular reactors with:
-
Residence time : 90–120 minutes
-
Pressure : 2–3 bar to maintain Cl2 solubility
-
In-line IR monitoring : Tracks Cl2 consumption for real-time adjustment
Solvent Recovery Systems
Closed-loop distillation recovers >95% chlorobenzene, reducing production costs by 30% compared to batch processes.
Q & A
Q. How can isotopic labeling (e.g., 13C12) improve the accuracy of environmental monitoring for 3,5,3',5'-Tetrachlorobisphenol A?
Methodological Answer:
- Isotopic Dilution Mass Spectrometry (IDMS): Use 13C12-labeled analogs as internal standards to correct matrix effects and ionization efficiency variations during LC-MS/MS analysis. This minimizes quantification errors caused by co-eluting contaminants or instrument drift .
- Sample Preparation: Combine solid-phase extraction (SPE) with isotope-labeled standards to validate recovery rates in complex matrices (e.g., wastewater, biological fluids). Ensure the labeled compound matches the physicochemical properties of the target analyte .
Q. What synthetic strategies are optimal for producing 13C12-labeled chlorinated biphenyl analogs?
Methodological Answer:
- Sandmeyer Reaction: Apply halogen-exchange protocols under controlled conditions (e.g., CuCl catalysis) to introduce chlorine atoms into biphenyl precursors. Isotopic labeling requires 13C-enriched starting materials to ensure uniform incorporation .
- Purification: Use preparative HPLC with reversed-phase columns (C18) to isolate labeled products, followed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm isotopic purity (>98%) .
Q. How do storage conditions affect the stability of 13C-labeled chlorinated compounds in solution?
Methodological Answer:
- Solvent Selection: Store in non-polar solvents (e.g., hexane) at –20°C to prevent photodegradation and thermal decomposition. Avoid aqueous solutions due to hydrolysis risks .
- Stability Testing: Perform accelerated degradation studies (40°C for 14 days) and monitor via GC-MS to establish expiration timelines. Degradation products (e.g., dechlorinated analogs) indicate instability .
Advanced Research Questions
Q. How can proteomic approaches elucidate the metabolic impact of 3,5,3',5'-Tetrachlorobisphenol A-13C12 in hepatic models?
Methodological Answer:
- 2D Electrophoresis and LC-MS/MS: Resolve liver homogenates using SDS-PAGE and identify differentially expressed proteins (e.g., cytochrome P450 enzymes, lipid metabolism regulators). Label-free quantification can compare treated vs. control groups .
- Pathway Analysis: Use Ingenuity Pathway Analysis (IPA) to map interactions between altered proteins (e.g., HNF4α, PPARα) and metabolic networks. Focus on lipid oxidation, xenobiotic detoxification, and cholesterol homeostasis .
Q. What molecular mechanisms underlie contradictions in receptor binding affinity between 3,5,3',5'-Tetrachlorobisphenol A and its structural analogs?
Methodological Answer:
- In Silico Docking: Model ligand-receptor interactions (e.g., thyroid hormone receptors, PPARα) using Schrödinger Suite or AutoDock Vina. Compare binding energies and residue-specific contacts to explain selectivity differences .
- Competitive Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure displacement of native ligands (e.g., T3, T2) by the chlorinated analog. Validate with mutant receptors to identify critical binding domains .
Q. How can isotopic tracing resolve conflicting data on the environmental persistence of chlorinated biphenyls?
Methodological Answer:
- Stable Isotope Probing (SIP): Incubate soil or sediment samples with 13C12-labeled compound and track isotopic enrichment in microbial biomass via nanoSIMS. This distinguishes biodegradation from abiotic degradation .
- Half-Life Calculation: Use first-order kinetics models paired with GC-HRMS to quantify parent compound decay and metabolite formation under varying redox conditions (aerobic vs. anaerobic) .
Key Considerations for Researchers
- Contradiction Management: Discrepancies in receptor binding or environmental persistence may arise from assay conditions (e.g., pH, co-solvents) or microbial community variability. Replicate studies across multiple models/labs are critical .
- Advanced Tools: Combine in silico modeling with isotopic tracing to dissect complex interactions and validate hypotheses mechanistically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
